2-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine
Description
Properties
IUPAC Name |
[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c29-24(25(12-17-30-18-13-25)21-6-2-1-3-7-21)28-15-10-19(11-16-28)22-9-8-20-5-4-14-26-23(20)27-22/h1-9,14,19H,10-13,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUFMLPFWXEVGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4(CCOCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Cyclization
The Gould-Jacobs reaction remains the most widely used method for constructing 1,8-naphthyridines. Key steps include:
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Reactants : 2-Aminopyridine derivatives (e.g., 2-amino-3-pyridinecarboxaldehyde) and β-keto esters.
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Conditions : Thermal cyclization at 250–350°C in diphenyl ether or ionic liquids.
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Condense 2-amino-3-pyridinecarboxaldehyde (a ) with ethyl acetoacetate (b ) in [Bmmim][Im] ionic liquid.
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Heat at 80°C for 24 hours under solvent-free conditions.
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Isolate 2-methyl-1,8-naphthyridine in 95% yield.
Advantages : High regioselectivity; scalable in gram quantities.
Friedländer Annulation
| Parameter | Value |
|---|---|
| Catalyst | ChOH-IL (5 mol%) |
| Solvent | H₂O |
| Temperature | 80°C |
| Time | 6–8 hours |
| Yield | 89–93% |
Key Insight : Aqueous conditions reduce environmental impact while maintaining efficiency.
Functionalization of Piperidine-4-yl Substituent
Nucleophilic Substitution on 1,8-Naphthyridine
Piperidine is introduced via SN2 displacement of halogenated 1,8-naphthyridines:
Procedure :
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Brominate 1,8-naphthyridine at C-2 using POBr₃.
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React with 4-(tert-butoxycarbonyl)piperidine in DMF at 100°C.
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Deprotect using HCl/dioxane to yield 2-(piperidin-4-yl)-1,8-naphthyridine .
Yield : 68–72% after purification.
Transition Metal-Catalyzed Coupling
Palladium-mediated Buchwald-Hartwig amination offers an alternative route:
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Catalyst : Pd(OAc)₂/Xantphos
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Base : Cs₂CO₃
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Ligand : BINAP
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Solvent : Toluene
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Temperature : 110°C
Outcome : Direct coupling of piperidine to chloronaphthyridine achieves 65% yield.
Introduction of 4-Phenyloxane-4-carbonyl Group
Acylation of Piperidine
The 4-phenyloxane-4-carbonyl moiety is introduced via acyl chloride coupling:
Synthesis of 4-Phenyloxane-4-carbonyl Chloride :
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Oxidize 4-phenyltetrahydropyran to 4-phenyloxane-4-carboxylic acid using KMnO₄.
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Treat with thionyl chloride (SOCl₂) to form acyl chloride (CAS 100119-45-7).
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Dissolve 2-(piperidin-4-yl)-1,8-naphthyridine in anhydrous DCM.
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Add 4-phenyloxane-4-carbonyl chloride (1.2 equiv) and Et₃N (2.0 equiv).
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Stir at 25°C for 12 hours.
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Purify via silica gel chromatography (hexane/EtOAc 3:1).
Integrated Synthetic Routes
Sequential Modular Assembly
Combining the above steps yields the target compound:
Stepwise Summary :
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Introduce piperidine via nucleophilic substitution.
Overall Yield : 51% (three steps).
One-Pot Tandem Approach
A patent (BE824491R) describes a streamlined method using:
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Reactants : 2-Aminopyridine, glycerol, and 4-phenyloxane-4-carbonyl chloride.
| Parameter | Value |
|---|---|
| Reaction Time | 3 hours |
| Temperature | 140°C |
| Yield | 58% |
Advantage : Reduced purification steps; suitable for industrial scale.
Critical Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
2-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine is being investigated for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for:
- Anticancer Agents : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Activity : Research indicates potential efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
Biological Research
The compound's interaction with biological macromolecules has been a focus of investigation:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, thus modulating biochemical processes.
- Receptor Modulation : The compound is being explored for its ability to bind to certain receptors, potentially influencing signaling pathways critical in disease states.
Material Science
In addition to biological applications, the compound's chemical properties allow for:
- Synthesis of Advanced Materials : Its structural features can be utilized in creating novel polymers or composites with enhanced properties.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further drug development.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics. Further studies are needed to explore its mechanism of action and resistance profiles.
Mechanism of Action
The mechanism of action of 2-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Compound 5a10: 1-(4-Chlorobenzyl)-3-(4-methylpiperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one
- Structure : Features a 4-chlorobenzyl group at the 1-position and a 4-methylpiperazine carbonyl at the 3-position.
- Synthesis : Prepared via N-alkylation of ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate with 4-chlorobenzyl chloride, followed by coupling with 4-methylpiperazine .
- Key Differences : Lacks the phenyloxane moiety and piperidine ring of the target compound. The 4-chlorobenzyl group may enhance lipophilicity but reduce metabolic stability compared to the phenyloxane system .
Compound 33: 1-(3-Chloro-2-fluorobenzyl)-4-oxo-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- Structure : Contains a trifluoromethylphenyl-piperazine substituent and a carboxylic acid group.
- Synthesis : Derived from coupling 1,8-naphthyridine-3-carboxylic acid with 3-(trifluoromethyl)phenylpiperazine under basic conditions .
Compound 5b2: 1-Benzyl-3-(4-phenylpiperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one
- Structure : Substituted with a benzyl group and 4-phenylpiperazine carbonyl.
- Synthesis : Achieved via hydrolysis of ethyl esters followed by amine coupling .
- Key Differences : The phenylpiperazine moiety may enhance binding to serotonin or dopamine receptors, whereas the phenyloxane group in the target compound could favor interactions with lipid-rich environments .
Physicochemical Properties
Antimicrobial Activity
- Compound 5b2 : Exhibited MIC values of 12.5–50 μg/mL against Gram-negative bacteria (e.g., E. coli, Salmonella typhi) and 25–100 μg/mL against fungi (Candida albicans). The 4-phenylpiperazine group likely contributes to membrane disruption .
- Target Compound: No direct data available, but the phenyloxane group’s bulkiness may reduce penetration into bacterial cells compared to smaller substituents like chlorobenzyl in 5a10 .
Pharmacokinetic Predictions
Biological Activity
2-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C22H24N2O2
- Molecular Weight : 348.44 g/mol
- CAS Number : 2380084-31-9
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the naphthyridine core through cyclization reactions.
- Introduction of the piperidine moiety via nucleophilic substitution.
- Acylation with phenyloxane carbonyl to yield the final product.
Anticancer Properties
Research indicates that derivatives of 1,8-naphthyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study synthesized a series of substituted 1,8-naphthyridine derivatives and evaluated their cytotoxicity against Ehrlich Ascites Carcinoma cells, revealing that certain compounds demonstrated potent anticancer activity .
Antioxidant Activity
In addition to anticancer properties, compounds related to 1,8-naphthyridine have shown antioxidant activity. This is crucial as oxidative stress plays a significant role in cancer progression and other diseases. The antioxidant capacity was assessed using various in vitro assays, demonstrating that some derivatives effectively scavenge free radicals .
The proposed mechanism of action for this compound involves:
- Inhibition of specific enzymes involved in cancer cell proliferation.
- Induction of apoptosis in cancer cells through the activation of intrinsic pathways.
This dual action enhances its potential as an anticancer agent.
Case Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of various naphthyridine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.0 |
| Compound B | MCF7 | 3.5 |
| Compound C | A549 | 7.0 |
Case Study 2: Antioxidant Activity Assessment
In another investigation focused on antioxidant properties, derivatives were tested using DPPH radical scavenging assays. The findings demonstrated that certain compounds significantly reduced DPPH radical levels, indicating strong antioxidant potential.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound A | 85% |
| Compound B | 90% |
| Compound C | 75% |
Q & A
Q. Q1. What are the recommended synthetic strategies for preparing 2-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Piperidine functionalization : Coupling 4-phenyloxane-4-carbonyl chloride with piperidin-4-yl derivatives under anhydrous conditions (e.g., DCM, NaOH) to form the piperidine-carboxylate intermediate .
- Naphthyridine core assembly : Cyclization reactions using reagents like POCl₃ in DMF at 80–100°C, followed by nucleophilic substitution to introduce the piperidine moiety .
- Optimization : Ultrasonic-assisted synthesis (e.g., 50–60°C, 1–2 hours) can improve yields by enhancing reaction kinetics .
Critical parameters include solvent polarity, temperature control, and stoichiometric ratios of intermediates.
Q. Q2. How can the structural identity of this compound be confirmed post-synthesis?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is used:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., piperidine-CH₂ vs. naphthyridine-CH signals) .
- IR : Verify carbonyl (C=O, ~1700 cm⁻¹) and aromatic (C=C, ~1600 cm⁻¹) stretches .
- X-ray crystallography : Resolve the 3D structure using SHELX programs for refinement (e.g., SHELXL for small-molecule precision) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .
Q. Q3. What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer: Initial screening should focus on:
- In vitro antimicrobial testing : Microplate dilution assays against Mycobacterium tuberculosis (MIC determination) .
- Anti-inflammatory potential : Inhibition of platelet aggregation via arachidonate/collagen-induced assays .
- ADMET prediction : Computational tools (e.g., SwissADME) to estimate solubility (LogP), bioavailability, and CYP450 interactions prior to in vivo studies .
Advanced Research Questions
Q. Q4. How can conflicting bioactivity data across studies be resolved (e.g., varying IC₅₀ values in anti-TB assays)?
Methodological Answer: Discrepancies often arise from:
- Strain variability : Use standardized strains (e.g., M. tuberculosis H37Rv) and replicate across labs .
- Assay conditions : Control pH, serum protein binding, and solvent (DMSO vs. saline) effects .
- Data normalization : Express activity relative to positive controls (e.g., isoniazid) and apply statistical corrections (e.g., Bonferroni for multiple comparisons) .
Q. Q5. What computational methods are effective for probing its mechanism of action?
Methodological Answer:
- Molecular docking : Simulate binding to adenosine receptors (A₁/A₂A) or mycobacterial enzymes (e.g., InhA) using AutoDock Vina .
- MD simulations : Assess stability of ligand-target complexes (e.g., 100 ns trajectories in GROMACS) .
- QSAR modeling : Correlate substituent effects (e.g., piperidine vs. morpholine) with bioactivity using CoMFA/CoMSIA .
Q. Q6. How can structural modifications enhance its selectivity for therapeutic targets?
Methodological Answer:
- Piperidine optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
- Naphthyridine substitution : Replace the 2-position with indazole or sulfonamide groups to modulate receptor affinity .
- Prodrug strategies : Mask polar groups (e.g., esterification of carboxylates) to enhance permeability .
Q. Q7. What analytical techniques are suitable for studying its nonlinear optical (NLO) properties?
Methodological Answer:
- Z-scan measurements : Quantify third-order NLO coefficients (e.g., χ⁽³⁾) using ultrafast laser pulses (e.g., 800 nm, 100 fs) .
- DFT calculations : Predict hyperpolarizability (β) and charge-transfer dynamics at the B3LYP/6-311+G(d,p) level .
- UV-vis-NIR spectroscopy : Monitor π→π* transitions and intramolecular charge transfer (ICT) bands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
